molecular formula C18H26O7 B188074 4'-Acetylbenzo-18-crown 6-Ether CAS No. 41855-35-0

4'-Acetylbenzo-18-crown 6-Ether

Cat. No. B188074
CAS RN: 41855-35-0
M. Wt: 354.4 g/mol
InChI Key: GOVDFSVHYMATAJ-UHFFFAOYSA-N
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Description

4’-Acetylbenzo-18-crown 6-Ether, also known as 2,3-(4-Acetylbenzo)-1,4,7,10,13,16-hexaoxacyclooctadec-2-ene, is a crown ether compound . Crown ethers are macrocyclic hosts that can complex a wide range of inorganic and organic cations .


Synthesis Analysis

Although the specific synthesis process for 4’-Acetylbenzo-18-crown 6-Ether is not detailed in the search results, crown ethers are typically synthesized by templated macrocyclization using appropriately substituted starting materials . Direct functionalization routes, involving radical mediated cross dehydrogenative coupling initiated either by photochemical or thermal/chemical activation, can also be used .


Molecular Structure Analysis

The molecular formula of 4’-Acetylbenzo-18-crown 6-Ether is C18H26O7, and its molecular weight is 354.40 . The compound is a solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

4’-Acetylbenzo-18-crown 6-Ether is a solid at 20 degrees Celsius . It has a melting point of 77.0 to 81.0 degrees Celsius . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

  • Synthesis and Characterization of Novel Polymers

    • Ruthenium-catalyzed copolymerization of 4'-acetylbenzo-18-crown-6 with α,ω-dienes results in novel copolymers. These copolymers are thermally stable and can form lithium cation crown complexes (Wang, Guo, & Weber, 1996).
  • Complexation with Alkali and Alkaline-Earth Metals

    • Alkali and alkaline-earth metal complexes of 4'-acetobenzo-18-crown-6 have been prepared and characterized. The structure of these complexes has been determined, providing insights into the molecular interactions and potential applications in coordination chemistry (Fenton et al., 1982).
  • Cation-Controlled Emission Properties

    • The effects of alkali- and alkaline-earth-metal cations on the emission properties of 4'-acetylbenzo-18-crown-6 have been studied, showing potential applications in photophysical and photochemical research (Shirai, Morimoto, & Tanaka, 1990).
  • Application in Selective Extraction Techniques

    • Polymeric crown ethers containing the 4'-acetylbenzo-18-crown-6 subunit have been used in composite nanofibers for selective extraction of plasma catecholamines. This demonstrates the potential of 4'-acetylbenzo-18-crown-6 in biomedical and analytical applications (Chen, Zhu, Shen, & Zhang, 2016).
  • Supramolecular Chemistry and Molecular Recognition

    • The supermolecular structure based on sodium molybdate(VI), sulfate, dibenzo-18-crown-6, and α‐Dawson heteropolyanion, involving 4'-acetylbenzo-18-crown-6, exhibits novel organic-inorganic structure, showcasing its significance in the field of supramolecular chemistry (Zhu & Lu, 2012).
  • Environmental Applications in Radioactive Contamination Cleanup

    • 4'-acetylbenzo-18-crown-6-based conjugate material has been investigated for its high selectivity in radioactive cesium disposal from nuclear liquid waste, indicating its potential application in environmental cleanup and waste management (Awual et al., 2020).
  • Catalytic Systems in Chemical Synthesis

    • Crown ethers like 18-Crown-6, which includes 4'-acetylbenzo-18-crown-6, have been used as highly active, regioselective, and reusable catalytic systems for double bond migration in various allylic compounds, highlighting their role in synthetic organic chemistry (Krompiec et al., 2017).

Safety And Hazards

4’-Acetylbenzo-18-crown 6-Ether can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-15(19)16-2-3-17-18(14-16)25-13-11-23-9-7-21-5-4-20-6-8-22-10-12-24-17/h2-3,14H,4-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVDFSVHYMATAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394776
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetylbenzo-18-crown 6-Ether

CAS RN

41855-35-0
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Acetylbenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Yao, N You, HG Cao, LX Kang, JB Wu… - Environmental …, 2018 - CSIRO Publishing
… The complex of 3-(aminopropyl)trimethoxysilane and 4′-acetylbenzo-18-crown-6-ether … -(aminopropyl)trimethoxysilane and 4′-acetylbenzo-18-crown-6-ether and then washed again …
Number of citations: 3 www.publish.csiro.au
N You, YX Song, HR Wang, LX Kang… - Journal of Chemical & …, 2019 - ACS Publications
… 3-Aminopropyltrimethoxysilane (APTMS) and 4′-acetylbenzo-18-crown-6-ether (CE) were obtained from Jingzhou Jianghan Fine Chemical Co., Ltd. (Hubei, China) and Tokyo …
Number of citations: 19 pubs.acs.org

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